1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL
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Overview
Description
1-(Hydroxymethyl)-7,8-dioxabicyclo[321]oct-3-EN-2-OL is a bicyclic compound featuring a unique structure that includes a dioxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL typically involves a series of organic reactions. One common method is the oxidative dearomatization-induced [5+2] cascade approach, which allows for the formation of the bicyclic structure with high diastereoselectivity . This method involves the use of specific solvents and oxidative conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL involves its interaction with specific molecular targets. The compound’s structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Atropine: A tropane alkaloid with a similar bicyclic structure.
Tropinone: Another tropane derivative used in various synthetic applications.
Uniqueness
1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL is unique due to its specific dioxabicyclo ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63488-00-6 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol |
InChI |
InChI=1S/C7H10O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5-6,8-9H,3-4H2 |
InChI Key |
BAGPWUHAADNCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C(O1)(O2)CO)O |
Origin of Product |
United States |
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